2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a thieno-pyrimidine derivative featuring a sulfanyl bridge and an acetamide moiety. Its core structure combines a bicyclic thieno[3,2-d]pyrimidin scaffold substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked acetamide at position 2.
Thieno-pyrimidine derivatives are known for their pharmacological relevance, particularly as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The ethoxy group in this compound may improve solubility compared to non-polar substituents, while the 4-fluorophenyl moiety likely contributes to target binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-2-29-17-9-7-16(8-10-17)26-21(28)20-18(11-12-30-20)25-22(26)31-13-19(27)24-15-5-3-14(23)4-6-15/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBWFYJHTDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done through a thiolation reaction.
Introduction of the fluorophenylacetamide moiety: This step may involve an amide coupling reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Notes:
- Hypothetical LogP : Estimated using fragment-based methods. Higher LogP in trifluoromethoxy derivatives suggests increased lipophilicity .
- Fluorophenyl vs. Trifluoromethoxyphenyl : The trifluoromethoxy group (electron-withdrawing) enhances metabolic stability but may reduce solubility compared to fluorophenyl .
- Core Structure Influence: Pyrimido[5,4-b]indol derivatives (e.g., ) exhibit planar structures conducive to intercalation, whereas thieno-pyrimidins favor kinase binding due to conformational rigidity .
Critical Analysis of Evidence Limitations
While the provided evidence highlights structural diversity and synthetic approaches for acetamide-thieno-pyrimidine derivatives, direct biological data for the target compound are absent. Comparative studies rely on structural extrapolation from analogues (e.g., ). Further experimental validation of kinase inhibition, solubility, and toxicity is recommended.
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, and various biological activities supported by research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The ethoxyphenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thieno[3,2-d]pyrimidine core and the phenylacetamide moiety facilitate binding to enzymes or receptors, which can modulate various biological pathways.
Biological Activities
Research has demonstrated that compounds in this class exhibit a range of biological activities:
Antimicrobial Activity
Recent studies indicate that thienopyrimidine derivatives possess antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Antioxidant Potential
The antioxidant activity is another significant aspect of these compounds. Research indicates that they can scavenge free radicals and reduce oxidative stress markers in vitro.
Enzyme Inhibition
Inhibitory effects on cholinesterases (AChE and BChE) have been observed, with IC50 values indicating moderate potency:
- AChE Inhibition : IC50 = 19.2 μM
- BChE Inhibition : IC50 = 13.2 μM
This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
